![molecular formula C18H18N2S B2915978 1-(2-Phenylethyl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile CAS No. 385787-60-0](/img/structure/B2915978.png)
1-(2-Phenylethyl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
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Overview
Description
The compound “1-(2-Phenylethyl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile” is a complex organic molecule. It contains a phenylethyl group, a sulfanyl group, a tetrahydroisoquinoline group, and a carbonitrile group . These groups are common in many organic compounds and have various properties and reactivities.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The phenylethyl group would likely contribute to the compound’s aromaticity, while the sulfanyl group could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the carbonitrile group might undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Organic Synthesis
Synthesis of Tetrahydropyrimidoquinoline Derivatives : Elkholy and Morsy (2006) described the synthesis of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile as a precursor in the synthesis of tetrahydropyrimidoquinoline derivatives, highlighting its utility in organic synthesis processes (Elkholy & Morsy, 2006).
Lamellarin Alkaloid Synthesis : Liermann and Opatz (2008) utilized 1,2,3,4-tetrahydroisoquinoline-1-carbonitriles as starting materials for synthesizing lamellarin alkaloids, demonstrating the compound's relevance in complex natural product synthesis (Liermann & Opatz, 2008).
Medicinal Chemistry
Antimicrobial Activity : Gholap et al. (2007) synthesized a series of 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile analogues and evaluated their antifungal properties, indicating potential applications in antimicrobial drug development (Gholap et al., 2007).
Insecticidal Activity : Bakhite et al. (2022) investigated the toxicological activity of isoquinoline derivatives against Aphis gossypii, suggesting their use as insecticides in agricultural applications (Bakhite et al., 2022).
Material Science
- Corrosion Inhibition : Singh, Srivastava, and Quraishi (2016) explored quinoline derivatives, including those similar in structure to the compound , as green corrosion inhibitors for mild steel in acidic media. Their research highlights its potential application in material protection and preservation (Singh, Srivastava, & Quraishi, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-phenylethyl)-3-sulfanylidene-5,6,7,8-tetrahydro-2H-isoquinoline-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2S/c19-12-16-14-8-4-5-9-15(14)17(20-18(16)21)11-10-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEZBYIVAMHSRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C(=S)NC(=C2C1)CCC3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenylethyl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
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